molecular formula C17H23N5OS2 B5642038 [(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone

[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone

Cat. No.: B5642038
M. Wt: 377.5 g/mol
InChI Key: CJPLBYSLGPHOFO-QWHCGFSZSA-N
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Description

[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone is a complex organic compound with a unique structure that includes both imidazole and thiazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone typically involves multiple steps, including the formation of the diazabicyclononane core and the subsequent attachment of the imidazole and thiazole rings. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and yield. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism by which [(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound’s binding can modulate their activity. The pathways involved often include signal transduction cascades, which can lead to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    [(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone: shares similarities with other compounds containing imidazole and thiazole rings, such as:

Uniqueness

What sets this compound apart is its unique diazabicyclononane core, which provides a rigid and specific spatial arrangement of functional groups. This rigidity can enhance its binding affinity and specificity for certain biological targets, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS2/c1-11-14(19-10-18-11)8-21-5-12-3-4-13(7-21)22(6-12)16(23)15-9-25-17(20-15)24-2/h9-10,12-13H,3-8H2,1-2H3,(H,18,19)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPLBYSLGPHOFO-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)C(=O)C4=CSC(=N4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)C(=O)C4=CSC(=N4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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